2-(2-phenoxyethoxy)acetic Acid

Description

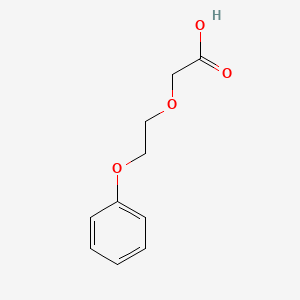

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenoxyethoxy)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c11-10(12)8-13-6-7-14-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSHWLVOTQQHDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-(2-Phenoxyethoxy)acetic Acid

The synthesis of this compound is primarily achieved through multi-step organic synthesis protocols. These methods often leverage fundamental reactions in organic chemistry to construct the ether linkage and the carboxylic acid functional group.

The most common strategy for synthesizing this compound involves a two-step process, beginning with the formation of an ether linkage, typically via the Williamson ether synthesis, followed by the generation of the carboxylic acid moiety.

A primary route involves the reaction of a phenoxide with a suitable halo-ester. Specifically, sodium phenoxide, generated by treating phenol (B47542) with a base like sodium hydroxide, is reacted with an ethyl haloacetate, such as ethyl chloroacetate. This SN2 reaction forms ethyl 2-(2-phenoxyethoxy)acetate. The subsequent step is the hydrolysis of the ester group to the carboxylic acid, which can be achieved under basic conditions (e.g., using sodium hydroxide) followed by acidic workup.

An alternative multi-step approach begins with the synthesis of 2-phenoxyethanol (B1175444). This intermediate can be prepared by reacting phenol with ethylene (B1197577) oxide in an alkaline medium or by reacting a phenolate (B1203915) with 2-chloroethanol. google.comgoogle.com The resulting 2-phenoxyethanol can then be converted to the target acetic acid. This conversion typically involves a two-step process where the alcohol is first converted to a better leaving group (e.g., a tosylate) and then reacted with a cyanide salt, followed by hydrolysis of the resulting nitrile. A more direct oxidation of 2-phenoxyethanol to the carboxylic acid can also be envisioned using strong oxidizing agents.

A general representation of the Williamson ether synthesis approach is detailed in the table below.

Table 1: Williamson Ether Synthesis for this compound Precursor

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Intermediate Product |

| 1 | Phenol | Ethyl Chloroacetate | NaOH or K2CO3, Solvent (e.g., DMF, Acetone) | Ethyl 2-(phenoxy)acetate |

| 2 | Ethyl 2-(phenoxy)acetate | Ethylene Halohydrin (e.g., 2-chloroethanol) | Base (e.g., NaH) | Not directly applicable |

| 1 (alternative) | Phenol | 2-Chloroethanol | NaOH | 2-Phenoxyethanol |

| 2 (alternative) | 2-Phenoxyethanol | - | Oxidation (e.g., Jones Reagent) | 2-Phenoxyacetic Acid |

This table illustrates generalized steps. The synthesis of the target compound requires an ethoxy linker, which involves reacting phenoxide with a derivative of 2-ethoxyethanol.

A more direct synthesis involves reacting sodium phenoxide with ethyl 2-chloroethoxyacetate. The final step is the hydrolysis of the resulting ester to yield this compound.

The synthetic principles applied to this compound are broadly applicable to a wide range of related ether and carboxylic acid compounds. The Williamson ether synthesis is a cornerstone method for preparing both symmetrical and asymmetrical ethers and is widely used in both laboratory and industrial settings. wikipedia.orgorgchemres.org This reaction involves an alkoxide or phenoxide ion acting as a nucleophile, which attacks an alkyl halide or another substrate with a good leaving group in an SN2 reaction. wikipedia.orgmasterorganicchemistry.comyoutube.com For the synthesis of aryl ethers, this typically involves reacting a phenol with an alkyl halide in the presence of a base. orgchemres.org

The synthesis of carboxylic acids can be achieved through various established methods. mnstate.edu These include the oxidation of primary alcohols and aldehydes, the oxidative cleavage of alkenes, and the carboxylation of Grignard reagents. mnstate.edu For instance, related phenoxyacetic acids are synthesized by reacting the corresponding substituted phenols with ethyl bromoacetate, followed by hydrolysis of the ester. nih.gov The synthesis of [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA), a structurally related compound, involves converting 2-[2-(2-chloroethoxy)ethoxy]-ethanol to an iodide, followed by reaction with potassium phthalimide (B116566) and subsequent oxidation to the carboxylic acid. google.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. Key parameters that are often adjusted include temperature, solvent, catalyst, and reaction time.

In the Williamson ether synthesis, the choice of base and solvent is critical. Strong bases like sodium hydride (NaH) are effective for deprotonating alcohols to form alkoxides. masterorganicchemistry.com For phenols, weaker bases like potassium carbonate (K2CO3) are often sufficient. The reaction is typically run in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the SN2 reaction. Microwave irradiation has also been employed to accelerate the Williamson ether synthesis under solvent-free conditions, significantly reducing reaction times. orgchemres.org

For the synthesis of the related compound 2-phenoxyethanol from phenol and ethylene carbonate, reaction temperature has been shown to be a critical factor. unibo.itrsc.org Increasing the temperature from 180 °C to 210 °C led to a significant decrease in reaction time, although further increases to 250 °C resulted in decreased selectivity due to the formation of by-products. unibo.it In a similar synthesis of 2-hydroxyphenylacetic acid from (2-chlorophenyl)acetic acid, the reaction is carried out at temperatures above 130 °C in the presence of a copper salt catalyst. google.com

The hydrolysis of the ester intermediate to the final carboxylic acid is typically optimized by controlling the concentration of the base (e.g., NaOH or KOH) and the reaction temperature, often requiring reflux to ensure complete conversion. nih.gov For example, the synthesis of 2-(2-chloroethoxy)acetic acid from its ethyl ester involved heating at reflux for 18 hours in ethanol (B145695) with sulfuric acid as a catalyst, achieving an 89% yield after purification.

Derivatization and Structural Modifications of the this compound Scaffold

The this compound structure serves as a versatile scaffold for the synthesis of various derivatives through modifications at the carboxylic acid group or on the aromatic ring.

The carboxylic acid group of this compound is readily converted into esters and amides, which are common derivatives in medicinal chemistry and materials science.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄), under reflux conditions. This is known as Fischer esterification. For example, various phenoxyacetic acid derivatives are esterified using this method. nih.gov

Amide formation generally requires the activation of the carboxylic acid. This can be done by converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. umich.edu The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. Alternatively, direct coupling of the carboxylic acid with an amine can be accomplished using coupling reagents such as (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). organic-chemistry.org These methods are widely used in peptide synthesis and are applicable to a broad range of substrates. organic-chemistry.org

Table 2: General Derivatization Reactions of the Carboxylic Acid Group

| Derivative | Reagents | General Conditions | Product |

| Ester | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Reflux | 2-(2-Phenoxyethoxy)acetate Ester |

| Amide | 1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH) | 1. Room temp or gentle heating 2. Base (e.g., Pyridine, Et₃N) | 2-(2-Phenoxyethoxy)acetamide |

| Amide (Direct Coupling) | Amine (R'R''NH), Coupling Agent (e.g., COMU, HATU) | Base (e.g., DIPEA), Solvent (e.g., DMF) | 2-(2-Phenoxyethoxy)acetamide |

Introducing substituents onto the phenyl ring of the this compound scaffold allows for the systematic exploration of structure-activity relationships. This is typically achieved by starting the synthesis with an appropriately substituted phenol. A wide variety of substituted phenols are commercially available or can be synthesized, bearing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions.

For example, the synthesis of various phenoxyacetic acid derivatives has been reported starting from substituted phenols like 4-formyl-2-methoxyphenol. nih.gov Similarly, the synthesis of antimalarial 7-(2-phenoxyethoxy)-4(1H)-quinolones has involved the use of various substituted phenols to introduce diversity onto the phenoxy portion of the molecule. nih.gov These anilines, derived from substituted phenols, are then used in cyclization reactions to build the quinolone core. nih.gov This approach allows for the generation of a library of compounds with diverse electronic and steric properties on the aromatic ring, which is a common strategy in drug discovery programs. acs.org

Modifications of the Ethoxy Chain Linkage

The structural integrity of the ethoxy chain in this compound is central to its chemical identity and properties. Modifications to this linkage, either by altering its length or by introducing functional groups, can lead to a diverse range of derivatives with tailored characteristics. Key strategies for such modifications primarily revolve around established ether synthesis and cleavage protocols.

One of the most versatile methods for constructing the ether linkage, and by extension, for creating analogues with modified ethoxy chains, is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing derivatives of this compound, this could involve reacting a substituted phenoxide with a halo-oligoethylene glycol derivative, followed by oxidation of the terminal alcohol to a carboxylic acid. The general mechanism follows an SN2 pathway, where an alkoxide ion attacks an alkyl halide in a single, concerted step. byjus.comwikipedia.org For optimal results, the alkyl halide should be primary to minimize competing elimination reactions. masterorganicchemistry.com The alkoxide can be generated by treating the corresponding alcohol with a strong base, such as sodium hydride. masterorganicchemistry.com

For instance, to synthesize an analogue with a longer ethoxy chain, one could start with a longer oligoethylene glycol, convert one terminal hydroxyl group to a good leaving group (like a tosylate), and then react it with phenoxide. The remaining terminal alcohol would then be oxidized to the carboxylic acid. Conversely, starting with a shorter diol would lead to a contracted analogue.

Another approach to modifying the ethoxy chain involves ether cleavage . While ethers are generally stable, they can be cleaved under harsh conditions using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide. The regioselectivity of the cleavage depends on the nature of the groups attached to the ether oxygen. For ethers with primary and secondary alkyl groups, the reaction follows an SN2 mechanism, with the halide attacking the less sterically hindered carbon. libretexts.orgmasterorganicchemistry.com If a tertiary alkyl group is present, the cleavage tends to follow an SN1 pathway due to the stability of the resulting carbocation. libretexts.org In the case of aryl alkyl ethers, the cleavage invariably yields a phenol and an alkyl halide, as the sp²-hybridized carbon of the aromatic ring is not susceptible to SN2 attack. libretexts.org While ether cleavage is a destructive process, it could be envisioned as a route to intermediates for further functionalization.

The table below summarizes potential modifications to the ethoxy chain and the synthetic strategies that could be employed.

| Modification | Synthetic Strategy | Key Reagents | Reaction Type |

| Chain Extension | Williamson Ether Synthesis | Phenoxide, Oligoethylene glycol dihalide/ditosylate | SN2 |

| Chain Contraction | Williamson Ether Synthesis | Phenoxide, Shorter oligoethylene glycol dihalide/ditosylate | SN2 |

| Functionalization | Functionalized Alkylating Agent | Phenoxide, Epichlorohydrin (for subsequent opening) | SN2 |

| Cleavage for Intermediates | Acidic Ether Cleavage | HI, HBr | SN1 or SN2 |

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for a wide array of compounds, including this compound and its derivatives. These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Phase-Transfer Catalysis (PTC) represents a significant green methodology applicable to the synthesis of ethers. PTC facilitates the reaction between reactants located in different phases (e.g., a water-soluble nucleophile and an organic-soluble substrate) by using a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt. researchgate.netcrdeepjournal.org This technique can enhance reaction rates, allow for the use of less hazardous and inexpensive reactants and solvents (like water), and enable reactions to proceed under milder conditions. researchgate.netijche.com For the synthesis of phenoxyacetic acid derivatives, PTC has been successfully employed, often in solid-liquid systems which further simplifies catalyst separation. ijche.com A proposed mechanism for a solid-liquid PTC system involves the transfer of the anion from the solid phase to the organic phase by the catalyst. ijche.com

Solvent-free synthesis , or conducting reactions in the absence of a solvent, is another cornerstone of green chemistry. This approach minimizes the use of often toxic and volatile organic solvents, reducing both environmental impact and operational costs. Microwave-assisted organic synthesis has emerged as a powerful tool for achieving solvent-free conditions. farmaciajournal.com The application of microwave irradiation can dramatically reduce reaction times and improve yields. For example, the synthesis of certain phenoxyacetic acid derivatives has been achieved under solvent- and catalyst-free microwave-assisted conditions. farmaciajournal.com

The use of alternative and greener solvents is also a key consideration. Water is the most desirable green solvent due to its non-toxicity, availability, and non-flammability. While the reactants in ether synthesis are often not water-soluble, the use of PTC can overcome this limitation. The synthesis of 2-hydroxyphenylacetic acid, a related compound, has been achieved in aqueous media, highlighting the potential for water-based syntheses in this class of compounds. google.com

Biocatalysis , the use of enzymes or whole-cell systems to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.gov Enzymes operate under mild conditions of temperature and pH, often in aqueous media, and can lead to high yields and purity of the desired product. While a specific biocatalytic route for this compound has not been extensively reported, the synthesis of other acetic acid derivatives, such as imidazole-4-acetic acid, from amino acid precursors using whole-cell biocatalysts has been demonstrated to be efficient and cost-effective. nih.gov This suggests the potential for developing a biocatalytic process starting from a suitable precursor.

The following table provides an overview of green chemistry principles and their potential application in the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Advantages |

| Phase-Transfer Catalysis (PTC) | Etherification of phenol derivatives with haloacetates. | Use of milder bases, reduced reaction times, potential for aqueous media. researchgate.netijche.com |

| Solvent-Free Synthesis | Microwave-assisted reaction of a phenoxide with a haloacetate. | Elimination of volatile organic solvents, faster reactions, higher yields. farmaciajournal.com |

| Use of Greener Solvents | Performing the synthesis in water, possibly with PTC. | Reduced toxicity and environmental impact, improved safety. google.com |

| Biocatalysis | Enzymatic or whole-cell conversion of a precursor to the final product. | High selectivity, mild reaction conditions, environmentally friendly. nih.gov |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), a detailed picture of the molecular framework can be constructed.

¹H NMR Spectral Analysis for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. For 2-(2-phenoxyethoxy)acetic acid, the ¹H NMR spectrum exhibits characteristic signals corresponding to the aromatic protons of the phenoxy group, the protons of the two ethoxy methylene (B1212753) groups, and the proton of the carboxylic acid group.

The aromatic protons typically appear in the downfield region of the spectrum, generally between 6.0 and 8.5 ppm, due to the deshielding effect of the benzene (B151609) ring's electron cloud. orgchemboulder.com The protons on the carbon adjacent to the phenoxy oxygen (O-CH₂-C₆H₅) and the protons on the other methylene group in the ethoxy chain (-O-CH₂-CH₂-O-) will have distinct chemical shifts, typically in the range of 3.3 to 4.5 ppm. orgchemboulder.com The methylene protons adjacent to the carboxylic acid group (-O-CH₂-COOH) are also found in this region. The acidic proton of the carboxylic acid group is often a broad singlet and can appear over a wide range, typically from 10.0 to 13.2 ppm. orgchemboulder.com

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Type | Approximate Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.2 | Singlet (broad) | 1H |

| Aromatic (C₆H₅) | 6.8 - 7.4 | Multiplet | 5H |

| Methylene (-O-CH₂-COOH) | 4.2 | Singlet | 2H |

| Methylene (-O-CH₂-CH₂-O-) | 3.9 - 4.1 | Multiplet | 4H |

This table presents expected values based on typical chemical shifts for similar functional groups and is for illustrative purposes.

¹³C NMR Spectral Analysis for Carbon Backbone Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. pressbooks.pub The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically 0 to 220 ppm, which often allows for the resolution of all carbon signals. pressbooks.pub

For this compound, the ¹³C NMR spectrum would be expected to show signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons of the phenoxy group, and the aliphatic carbons of the ethoxy chain. The carbonyl carbon is characteristically found far downfield, typically in the range of 170-220 ppm. libretexts.org The aromatic carbons absorb in the region of 110-160 ppm. libretexts.org The aliphatic carbons of the ethoxy chain, being attached to electronegative oxygen atoms, will appear in the range of 60-80 ppm. libretexts.org

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Type | Approximate Chemical Shift (ppm) |

| Carbonyl (C=O) | 170 - 175 |

| Aromatic (C-O) | 158 - 160 |

| Aromatic (C-H) | 114 - 130 |

| Methylene (-O-CH₂-COOH) | 65 - 70 |

| Methylene (-O-CH₂-CH₂-O-) | 68 - 72 |

This table presents expected values based on typical chemical shift ranges for similar functional groups and is for illustrative purposes.

Two-Dimensional NMR Techniques (COSY)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), provide further structural detail by showing correlations between coupled nuclei. emerypharma.com A ¹H-¹H COSY spectrum reveals which protons are coupled to each other, typically those on adjacent carbon atoms. emerypharma.com This is invaluable for confirming the connectivity of the ethoxy chain in this compound. Cross-peaks in the COSY spectrum would show correlations between the protons of the two adjacent methylene groups in the ethoxy linker, confirming their direct connection. emerypharma.com This technique helps to piece together the fragments identified in 1D NMR into a complete molecular structure. emerypharma.com

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound. colostate.edu In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, creating charged droplets from which ions are desorbed into the gas phase. colostate.edu For this compound, which has a molecular weight of 196.2 g/mol , ESI-MS in negative ion mode would be expected to show a prominent ion at a mass-to-charge ratio (m/z) corresponding to the deprotonated molecule [M-H]⁻, which would be approximately 195.2. europa.eunih.gov This technique is highly sensitive and can be used for the quantitative analysis of the compound in various matrices. europa.eu

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov While this compound itself is not sufficiently volatile for direct GC analysis, it can be analyzed by GC-MS after derivatization to a more volatile form, such as a methyl or other alkyl ester. nih.gov In GC-MS, the components of a mixture are separated in the gas chromatograph and then introduced into the mass spectrometer for detection. nih.gov The mass spectrometer records a mass spectrum for each separated component, which provides a "fingerprint" that can be used for identification by comparing it to a library of known spectra. jeol.com The fragmentation pattern observed in the mass spectrum can also provide structural information. For a derivatized form of this compound, characteristic fragments would arise from the cleavage of the ether linkages and the loss of the ester group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic absorption bands that correspond to the vibrations of its constituent bonds.

Key functional groups and their expected IR absorption ranges include the hydroxyl (-OH) group of the carboxylic acid, the carbonyl (C=O) group, the carbon-oxygen (C-O) ether linkage, and the aromatic ring. The broad absorption band typically observed in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. vscht.czlibretexts.org The strong, sharp peak around 1700-1760 cm⁻¹ is indicative of the C=O stretching vibration of the carboxylic acid. vscht.cz The presence of the ether linkage (C-O-C) would be confirmed by stretching vibrations in the 1000-1300 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-C stretching vibrations within the phenyl ring typically appear in the 1400-1600 cm⁻¹ range. vscht.cz

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid (-OH) | O-H Stretch | 2500-3300 (broad) |

| Carbonyl (C=O) | C=O Stretch | 1700-1760 |

| Ether (-O-) | C-O Stretch | 1000-1300 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1400-1600 |

This table provides generalized ranges for the functional groups present in this compound. Actual peak positions can vary based on the specific molecular environment and intermolecular interactions.

X-ray Crystallography and Crystal Structure Analysis

Analysis of the crystal structure of this compound and related compounds reveals the spatial orientation of the phenoxy, ethoxy, and acetic acid groups. The conformation of the flexible ethoxy chain is of particular interest, as it can adopt various arrangements to optimize packing and intermolecular forces within the crystal lattice. researchgate.net Intermolecular interactions, such as van der Waals forces and hydrogen bonding, play a crucial role in stabilizing the crystal structure. The phenyl rings can participate in π-π stacking interactions, further influencing the molecular packing. researchgate.net

A key feature of the crystal structure of this compound is the presence of hydrogen bonds, primarily involving the carboxylic acid group. The hydrogen atom of the hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen and the ether oxygen atoms can act as hydrogen bond acceptors. libretexts.org This often leads to the formation of dimers, where two carboxylic acid molecules are linked by a pair of strong hydrogen bonds. researchgate.net These hydrogen bonding networks are fundamental to the supramolecular assembly of the molecules in the crystal, influencing physical properties such as melting point and solubility. rsc.org The specific geometry and connectivity of these networks can be precisely mapped using X-ray diffraction data. acs.org

Table 2: Potential Hydrogen Bond Interactions in Solid this compound

| Donor | Acceptor | Type of Interaction |

| Carboxylic Acid (-OH) | Carbonyl Oxygen (C=O) | Intermolecular Hydrogen Bond (Dimer formation) |

| Carboxylic Acid (-OH) | Ether Oxygen (-O-) | Intermolecular Hydrogen Bond |

| Aromatic C-H | Oxygen Atom | Weak C-H···O Hydrogen Bond |

Computational and Theoretical Investigations of 2 2 Phenoxyethoxy Acetic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations have been extensively applied to phenoxyacetic acid derivatives to predict their geometries, electronic properties, and vibrational spectra researchgate.netmdpi.com. These studies provide a robust framework for understanding the behavior of 2-(2-phenoxyethoxy)acetic acid.

The first step in most quantum chemical studies is the optimization of the molecular geometry to find the lowest energy conformation. For phenoxyacetic acid and its derivatives, the conformation is largely determined by the torsion angles of the oxyacetic acid side chain relative to the plane of the phenyl ring nih.gov. The flexibility of the ethoxy group in this compound introduces additional conformational possibilities.

Below is a representative table of optimized geometric parameters for a related compound, (4-Chloro-2-methylphenoxy)acetic acid, calculated using DFT, which illustrates the typical bond lengths and angles that would be expected for the core structure of this compound .

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | 1.215 | O=C-O |

| C-O (acid) | 1.344 | C-O-C (ether) |

| C-O (ether) | 1.375 | |

| C-C (ring) | 1.388 - 1.399 |

Note: Data is for (4-Chloro-2-methylphenoxy)acetic acid and is intended to be illustrative for the phenoxyacetic acid core.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity nih.gov. A smaller gap generally implies higher reactivity.

For phenoxyacetic acid derivatives, the HOMO is typically localized on the phenyl ring, reflecting its electron-donating character, while the LUMO is often distributed over the carboxylic acid group, which acts as an electron acceptor. The presence of the ethoxy group in this compound is expected to influence the energies of these orbitals.

DFT calculations on similar molecules can provide an estimate of these values. For instance, studies on substituted phenoxyacetic acids have reported HOMO-LUMO gaps in the range of 4-5 eV researchgate.net. The table below presents representative HOMO, LUMO, and energy gap values for related compounds, calculated using DFT.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Phenoxyacetic acid | -6.5 | -1.5 | 5.0 |

| 2-Chlorophenoxyacetic acid | -6.7 | -1.8 | 4.9 |

| 2,4-Dichlorophenoxyacetic acid | -6.9 | -2.1 | 4.8 |

Note: These are representative values from studies on phenoxyacetic acid and its chloro-derivatives and are intended to be illustrative.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can accurately predict these vibrational frequencies, aiding in the interpretation of experimental spectra chem-soc.sinih.govrasayanjournal.co.in.

For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether linkages, and various vibrations of the phenyl ring. Theoretical calculations on phenoxyacetic acid and its derivatives have shown that the C=O stretching frequency is typically observed in the range of 1700-1800 cm⁻¹ mdpi.com. The exact position depends on factors like dimerization through hydrogen bonding.

The following table lists some of the characteristic calculated vibrational frequencies for the parent compound, acetic acid, which are also relevant for the functional groups in this compound nist.gov.

| Vibrational Mode | Acetic Acid (Calculated, cm⁻¹) |

| O-H stretch | 3583 |

| C=O stretch | 1788 |

| C-O stretch | 1182 |

| O-C=O deformation | 657 |

Note: Data is for the gas-phase monomer of acetic acid.

Molecular Dynamics Simulations

MD simulations could be employed to study the solvation of this compound in various solvents, revealing details about the hydrogen bonding network and the conformation of the molecule in its solvated state. Furthermore, these simulations can be used to calculate important properties like the diffusion coefficient and to explore the dynamics of its interactions with other molecules. For instance, MD simulations have been used to investigate the interaction of fatty acids with CO2, providing insights into their solubility and interaction energies nih.gov. Such an approach could be adapted to study the behavior of this compound in various media.

Molecular Docking Studies (focused on interactions with biological targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme researchgate.net.

Derivatives of phenoxyacetic acid have been investigated as inhibitors of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation nih.govmdpi.com. Docking studies of these compounds have revealed that the carboxylic acid group often forms key hydrogen bonds with amino acid residues in the active site of the enzyme, while the phenoxy group engages in hydrophobic interactions.

A hypothetical docking study of this compound with a biological target like COX-2 would likely show similar interactions. The flexible ethoxy chain could allow the molecule to adopt a conformation that optimizes its binding within the active site. The table below shows docking scores for some phenoxyacetic acid derivatives with COX-2, illustrating how modifications to the core structure can influence binding affinity. A more negative docking score generally indicates a more favorable binding interaction.

| Compound | Target Protein | Docking Score (kcal/mol) |

| 2,4-Dichlorophenoxyacetic acid | COX-2 | -6.7 |

| Thiourea derivative of 2,4-dichlorophenoxyacetic acid | COX-2 | -10.4 |

Note: Data is for derivatives of phenoxyacetic acid and is intended to be illustrative.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in crystal structures rsc.org. It partitions the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities from all other molecules in the crystal. This allows for a detailed investigation of close contacts between neighboring molecules.

While a crystal structure and corresponding Hirshfeld analysis for this compound are not available, studies on similar molecules like (4-methoxyphenyl)acetic acid provide insights into the types of interactions that would be expected ajchem-b.com. For carboxylic acids, O-H···O hydrogen bonds leading to dimer formation are very common. Additionally, C-H···O and π-π stacking interactions can play a significant role in the crystal packing ajchem-b.comresearchgate.net.

A Hirshfeld analysis of this compound would likely reveal a high percentage of H···H contacts, which are generally the most abundant. The O···H/H···O contacts, corresponding to hydrogen bonds, would also be significant. The table below shows the percentage contributions of various intermolecular contacts to the Hirshfeld surface for a related compound, o-tolyloxy acetic acid (1H-indol-3-yl-methylene)-hydrazide, which contains a similar aryloxy acetic acid moiety researchgate.net.

| Intermolecular Contact | Contribution (%) |

| H···H | 45.4 |

| C···H/H···C | 15.0 |

| O···H/H···O | 12.8 |

| N···H/H···N | 10.2 |

Note: Data is for a derivative of o-tolyloxy acetic acid and is intended to be illustrative.

Metabolic Pathways and Biomarker Research

In Vivo Metabolic Transformation of Precursors to 2-(2-Phenoxyethoxy)acetic Acid

The primary precursor to this compound is 2-(2-phenoxyethoxy)ethanol (B93071), also known as diethylene glycol monophenyl ether. europa.eunist.gov The in vivo transformation of this and similar glycol ethers is a well-characterized metabolic process involving sequential enzymatic reactions. The main metabolic pathway is oxidation, which converts the terminal hydroxyl group of the parent glycol ether into a carboxylic acid. nih.gov

The biotransformation of 2-(2-phenoxyethoxy)ethanol into this compound is a two-step oxidative process primarily mediated by cytosolic enzymes. This pathway is common for glycol ethers with a terminal alcohol moiety. researchgate.netecetoc.org

Step 1: Oxidation to Aldehyde: The initial step involves the oxidation of the terminal hydroxyl group of 2-(2-phenoxyethoxy)ethanol to its corresponding aldehyde intermediate, 2-(2-phenoxyethoxy)acetaldehyde. This reaction is catalyzed by alcohol dehydrogenase (ADH). nih.govresearchgate.net

Step 2: Oxidation to Carboxylic Acid: The highly reactive aldehyde intermediate is rapidly oxidized to the stable carboxylic acid, this compound. This conversion is catalyzed by the enzyme aldehyde dehydrogenase (ALDH). nih.govresearchgate.net

The efficiency of this metabolic conversion is high, making the resulting alkoxyacetic acid the principal metabolite found in systemic circulation and excreted in urine. europa.eu

Phase II conjugation reactions serve to increase the water solubility of xenobiotics or their metabolites, facilitating their excretion. While oxidation to this compound is the primary metabolic fate for its precursor, conjugation can occur with the parent compound or its subsequent metabolites. uomustansiriyah.edu.iq

For phenoxyacetic acids and related compounds, evidence of conjugation is often inferred from analytical procedures where urine samples are treated with enzymes like β-glucuronidase and sulfatase prior to analysis. lu.senih.govsciengine.com This enzymatic hydrolysis step is performed to cleave any glucuronide or sulfate (B86663) conjugates, thereby liberating the free acid for quantification. This suggests that this compound, or its own hydroxylated metabolites, may undergo conjugation with glucuronic acid or sulfate to a certain extent before final elimination. However, direct conjugation of the parent alcohol is considered a minor pathway compared to its rapid oxidation. ecetoc.orgal-edu.com

Role of this compound as a Biotransformation Product in Mammalian Systems (e.g., rodent models)

In mammalian systems, this compound is recognized as the major and definitive biotransformation product of its precursor, 2-(2-phenoxyethoxy)ethanol. europa.eu Its role as a biomarker of exposure is well-established through studies on analogous compounds, such as the extensively researched biotransformation of 2-phenoxyethanol (B1175444) (PE) to phenoxyacetic acid (PAA) in rodent models. nih.govebi.ac.uk

Studies in rats have demonstrated that following dermal or oral administration of 2-phenoxyethanol, it is rapidly absorbed and extensively metabolized to phenoxyacetic acid. nih.gov PAA is the primary metabolite detected in blood and is predominantly excreted in the urine, accounting for a significant fraction of the administered dose. nih.govnih.gov For instance, in one rat study, urinary excretion of PAA accounted for over 73% of the dermally applied dose of the parent compound. nih.gov

By analogy, this compound serves the same function as a reliable urinary biomarker for exposure to 2-(2-phenoxyethoxy)ethanol. Its presence and concentration in biological matrices like blood and urine directly correlate with the systemic absorption of the parent compound. The rapid formation and renal clearance of this acidic metabolite make it an ideal target for biomonitoring. europa.eunih.gov

Development of Analytical Methods for Biomarker Detection in Biological Matrices (e.g., plasma, urine)

The accurate quantification of this compound and similar phenoxyacetic acid metabolites in biological matrices is essential for human biomonitoring and pharmacokinetic studies. Highly sensitive and specific analytical methods have been developed, primarily utilizing mass spectrometry.

The predominant techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). lu.senih.govresearchgate.netnih.gov LC-MS/MS is often preferred due to its high sensitivity, specificity, and reduced need for sample derivatization compared to GC-MS. nih.gov

A typical analytical workflow for biomarker detection involves several key steps:

Sample Preparation: Urine, the preferred matrix for its non-invasive collection, is often subjected to an initial enzymatic hydrolysis step (using β-glucuronidase/sulfatase) to deconjugate any Phase II metabolites back to their free acid form. lu.sesciengine.com This is followed by an extraction and clean-up procedure, commonly Solid-Phase Extraction (SPE), to isolate the analyte from matrix interferences. nih.govsciengine.com

Chromatographic Separation: The extracted analyte is then separated from other components using either gas or liquid chromatography. For LC, a C18 reversed-phase column is commonly employed. sciengine.comnih.gov

Detection and Quantification: Mass spectrometry is used for detection. In tandem mass spectrometry (MS/MS), a specific precursor ion of the target analyte is selected and fragmented to produce characteristic product ions. By monitoring these specific ion transitions in Multiple Reaction Monitoring (MRM) mode, a very high degree of sensitivity and selectivity is achieved, allowing for the detection of the biomarker at very low concentrations. lu.senih.gov

The table below summarizes key parameters from validated analytical methods for similar phenoxyacetic acid biomarkers.

| Analyte(s) | Matrix | Method | Sample Preparation | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| MCPA, 2,4-D, 2,4,5-T | Human Urine | LC-MS/MS | Acid Hydrolysis, SPE | 0.05 ng/mL | lu.senih.gov |

| Dicamba, 2,4-D, and other pesticide metabolites | Human Urine | LC-MS/MS | Enzymatic Hydrolysis, SPE | 0.0038 - 0.10 µg/L | nih.gov |

| Phenoxyethanol (PE) & Phenoxyacetic Acid (PAA) | Rat Plasma | LC-MS/MS | Protein Precipitation | 10 ng/mL (PE), 20 ng/mL (PAA) | researchgate.net |

| Phenoxyethanol (PE) & Phenoxyacetic Acid (PAA) | Rat Urine & Tissues | LC-MS/MS | Homogenization, Protein Precipitation | 20 ng/mL (PE), 50 ng/mL (PAA) | researchgate.net |

| 2,4-Dichlorophenoxyacetic acid | Human Urine & Serum | GC-MS (SIM) | Triphasal Pentafluorobenzylation | 10 ng/mL | nih.gov |

Biological Activities and Molecular Mechanisms of 2 2 Phenoxyethoxy Acetic Acid and Its Derivatives Non Clinical Focus

The therapeutic potential and biological interactions of compounds based on the phenoxyacetic acid scaffold have been a subject of significant scientific inquiry. Research has primarily focused on their anti-inflammatory, antimicrobial, and enzyme-modulating properties. This article details the non-clinical biological activities and molecular mechanisms of 2-(2-phenoxyethoxy)acetic acid and its related derivatives, adhering to a strict examination of enzyme interactions, receptor affinity, antimicrobial mechanisms, and structure-activity relationships.

Environmental Fate and Degradation Studies

Environmental Persistence and Transformation Pathways

The persistence of 2-(2-phenoxyethoxy)acetic acid in the environment will be determined by its susceptibility to various transformation processes. For many organic chemicals, these include phototransformation, hydrolysis, and biodegradation.

Phototransformation in Air and Water

Hydrolytic Stability and Degradation Kinetics

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The structure of this compound, which contains ether and carboxylic acid functional groups, is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). The ether linkage, in particular, is known to be resistant to hydrolysis in the absence of strong acids or bases. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.

Biodegradation in Water, Sediment, and Soil

Biodegradation is a critical process in the environmental degradation of many organic compounds. While specific studies on the biodegradation of this compound are lacking, research on related phenoxyacetic acids indicates that the biodegradability can be highly variable and dependent on the specific chemical structure and the microbial communities present. For instance, some chlorinated phenoxyacetic acids are known to be biodegradable, although the presence of halogens can sometimes increase persistence nih.govnih.govcollectionscanada.gc.ca. The parent compound, phenoxyacetic acid, has been shown to be biodegradable by certain microorganisms nih.gov. The presence of the ethoxy group in this compound may influence its uptake and metabolism by microorganisms, but the specific pathways and rates of degradation in water, sediment, and soil have not been reported.

Bioaccumulation Potential in Environmental Systems

Bioaccumulation refers to the accumulation of substances in an organism at a concentration higher than that in the surrounding environment. The potential for a chemical to bioaccumulate is often estimated by its octanol-water partition coefficient (Log Kow). A high Log Kow value suggests a greater tendency to partition into fatty tissues and thus a higher potential for bioaccumulation. While an experimentally determined Log Kow for this compound is not available, the presence of both a lipophilic phenyl ring and a hydrophilic carboxylic acid group suggests a moderate potential for bioaccumulation. It is important to note that for acidic compounds, the pH of the environment will significantly affect the charge of the molecule and therefore its partitioning behavior.

Adsorption and Desorption Characteristics in Soil and Sediment

The mobility of this compound in the subsurface environment will be largely governed by its adsorption and desorption behavior in soil and sediment. The extent of adsorption is influenced by the properties of the chemical (such as its acidity and polarity) and the characteristics of the soil (such as organic matter content, clay content, and pH). As an acid, the speciation of this compound will be pH-dependent. At environmental pH values above its pKa, it will exist predominantly in its anionic (negatively charged) form. This negative charge will likely lead to repulsion from negatively charged soil surfaces (like clay and organic matter), potentially resulting in low to moderate adsorption and therefore high mobility in many soil types. Studies on other phenoxyacetic acids have shown that soil organic matter and iron oxides can be relevant sorbents researchgate.net.

Table 1: Factors Influencing Adsorption of Phenoxyacetic Acid Analogs in Soil

| Soil/Sediment Property | Expected Influence on Adsorption of this compound (as an anion) | Rationale |

| Organic Matter Content | Variable; may provide some sorption sites but also has negative charges. | Phenoxyacetic acids can bind to organic matter, but the extent is influenced by the specific structures of both the chemical and the organic matter. |

| Clay Content | Low adsorption due to electrostatic repulsion. | Clay surfaces are typically negatively charged, repelling the anionic form of the acid. |

| pH | Adsorption is expected to decrease as pH increases above the pKa. | At higher pH, the compound is more deprotonated (anionic), leading to greater repulsion from negatively charged soil surfaces. |

| Iron and Aluminum Oxides | May provide sites for adsorption through ligand exchange. | Positively charged oxide surfaces at lower pH can bind with the carboxylate group. |

Distribution Modeling in Environmental Compartments

Analytical Monitoring of this compound in Environmental Samples

The detection and quantification of this compound in environmental matrices such as water, soil, and air are critical for understanding its environmental fate and potential impact. Due to its acidic nature and potential for low concentrations in the environment, sophisticated analytical methodologies are required. These typically involve a multi-step process including sample collection, extraction, cleanup, and instrumental analysis. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the primary techniques employed for its determination.

Sample Preparation and Extraction

Effective sample preparation is a crucial first step to isolate this compound from complex environmental matrices and concentrate it to levels amenable to instrumental detection. The choice of technique depends on the specific matrix (water, soil, or air) and the required sensitivity.

Water Samples: For aqueous samples, solid-phase extraction (SPE) is a widely used technique. SPE cartridges, such as Oasis MCX, can be used to extract the analyte from water. The process involves conditioning the cartridge, loading the sample (often acidified to ensure the analyte is in its neutral form), washing away interferences, and finally eluting the target compound with a suitable organic solvent mixture, such as acetonitrile (B52724) and methanol. epa.gov Salting-out assisted liquid-liquid extraction (SALLE) has also been demonstrated as a quick and effective method for other phenoxyacetic acids, where a water-miscible solvent like acetonitrile is used for extraction, followed by the addition of salt to induce phase separation. deswater.com

Soil and Sediment Samples: The extraction of this compound from solid samples like soil and sediment typically begins with solvent extraction. An alkaline solution can be used to extract the acidic analyte from the soil matrix. researchgate.net Alternatively, methods like ultrasonic extraction with an organic solvent such as dichloromethane (B109758) after acidification of the sample can be employed. researchgate.net Following initial extraction, a cleanup step, often using SPE, is necessary to remove co-extracted matrix components that could interfere with the analysis. epa.govresearchgate.net The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often buffered to handle different soil acidities, is another effective approach for extracting acidic compounds from complex matrices. unito.it

Air Samples: Analysis of airborne this compound, which may exist as an aerosol or bound to particulate matter, typically involves drawing a known volume of air through a sorbent tube. Activated charcoal is a common sorbent for capturing related compounds. osha.gov The trapped analytes are then desorbed using a solvent, such as a methylene (B1212753) chloride/methanol mixture, prior to analysis. osha.gov

Chromatographic Analysis

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. However, this compound is a polar and non-volatile compound, necessitating a derivatization step to convert it into a more volatile form suitable for GC analysis. This process involves converting the carboxylic acid group into an ester (e.g., a methyl or ethyl ester) or a silyl (B83357) ester. nih.govusgs.gov

Derivatization: Common derivatization reagents include diazomethane (B1218177) or using an alcohol like ethanol (B145695) in the presence of an acid catalyst. nih.govusgs.gov Another approach is pentafluorobenzylation, which creates a derivative that is highly sensitive to electron capture detection (ECD). nih.gov

Detection: GC is most often coupled with a mass spectrometer (GC-MS), which provides high selectivity and confident identification based on the mass spectrum of the derivatized analyte. nih.govnih.govresearchgate.net Flame ionization detection (FID) is a more universal detector but is less sensitive and selective than MS or ECD. osha.govcdc.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the direct analysis of polar, non-volatile compounds like this compound, eliminating the need for derivatization.

Separation: Reversed-phase chromatography is the most common mode, using a C18 column and a mobile phase typically consisting of a mixture of water (often buffered with acetic or formic acid) and an organic solvent like acetonitrile or methanol. deswater.comwaters.com

Detection: HPLC is frequently coupled with tandem mass spectrometry (LC-MS/MS), which offers exceptional sensitivity and selectivity, allowing for detection at very low concentrations (ng/L levels). epa.govwaters.com This is particularly valuable for environmental monitoring where analyte concentrations are often minimal. csic.es Ultraviolet (UV) detection is a more accessible but less sensitive alternative, with the wavelength set to the absorbance maximum of the analyte. deswater.com

The following tables summarize analytical methods used for phenoxyacetic acids and related compounds in various environmental samples.

| Analyte | Method | Sample Preparation | Limit of Quantification (LOQ) / Detection (LOD) | Recovery | Reference |

|---|---|---|---|---|---|

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | UPLC-MS/MS | Direct Injection | LOD: 2.5 ng/L | 107-117% | waters.com |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | LC/MS/MS | Solid-Phase Extraction (SPE) | LOQ: 0.10 µg/L | 70-120% | epa.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | HPLC-UV | Salting-Out Assisted LLE | LOQ: 0.01 µg/L | 96-115% | deswater.com |

| Phenoxyacid Herbicides | HPLC-DAD | Molecularly Imprinted SPE | LOD: 20-90 ng/L | 91-107% | csic.es |

| Analyte | Method | Sample Preparation | Limit of Quantification (LOQ) / Detection (LOD) | Recovery | Reference |

|---|---|---|---|---|---|

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | GC-MS | Alkali Solution Extraction & Sorbent Preconcentration | LOQ: 3.0 µg/kg | Not Reported | researchgate.net |

| (4-chloro-2-methylphenoxy)acetic acid (MCPA) | GC-MS | Solvent Extraction & Esterification | Trace Level Detection | Not Reported | researchgate.net |

| Various Organic Pollutants | GC-MS | Microwave-Assisted Extraction (MAE) | LOD: 0.42-64 µg/L (in extract) | 44-96% | frontiersin.org |

| Analyte | Method | Sample Preparation | Detection Limit | Recovery | Reference |

|---|---|---|---|---|---|

| 2-Ethoxyethoxyacetic acid (2EEA) | GC-FID | Charcoal Tube Collection, Solvent Desorption | 0.46 ng per injection | >99% | osha.gov |

Advanced Analytical Techniques for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS)

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) stands as a primary tool for the analysis of non-volatile compounds like 2-(2-phenoxyethoxy)acetic acid. This technique offers high sensitivity and specificity, making it ideal for detecting trace levels of the analyte in complex samples. A typical instrumental setup involves a liquid chromatograph for separation, often using a C18 column, and a mass spectrometer for detection and quantification. epa.gov The mobile phase commonly consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as acetic acid or formic acid to improve peak shape and ionization efficiency. epa.govresearchgate.net

Developing a robust HPLC-MS/MS method for complex matrices such as biological fluids (urine, blood) or environmental samples (water, soil) requires careful optimization of several parameters. researchgate.net

Sample Preparation: This is a critical step to remove interfering substances and concentrate the analyte. Techniques like solid-phase extraction (SPE) are often employed. For instance, a protocol for analyzing polar heterocyclic amines in high-fat meat samples involved an initial solid-liquid extraction followed by a dispersive solid-phase extraction using specialized sorbents to remove lipids. researchgate.net Similarly, for the analysis of 2,4-dichlorophenoxyacetic acid (2,4-D) in egg and milk, a method involved alkaline hydrolysis to convert all forms of 2,4-D into a salt form before extraction with acidified acetonitrile. researchgate.net

Chromatographic Conditions: Gradient elution is typically used to achieve good separation of the analyte from matrix components. The choice of the analytical column, such as a mixed-mode column providing reversed-phase, weak anion-exchange, and cation-exchange, can enhance peak shape and resolution. researchgate.net

Mass Spectrometry Parameters: Optimization of MS/MS parameters, including the selection of precursor and product ions for Multiple Reaction Monitoring (MRM), is essential for achieving high sensitivity and selectivity. researchgate.net For the analysis of 2,4-D and its metabolites, two ion transitions were monitored to ensure both quantification and confirmation. epa.gov

Validation of the developed method is performed to ensure its reliability, and typically includes assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netresearchgate.net

Table 1: Example HPLC-MS/MS Method Parameters for Phenoxyacetic Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Applied Biosystems API5000 LC/MS/MS | epa.gov |

| Column | Synergi Hydro-RP (4.6 x 75 mm, 4-µm) | epa.gov |

| Mobile Phase A | Water with 0.1% acetic acid | epa.gov |

| Mobile Phase B | Acetonitrile:Methanol (80:20, v:v) with 0.1% acetic acid | epa.gov |

| Detection Mode | Negative-ion APCI tandem MS (MRM) | epa.gov |

| Sample Preparation | Solid Phase Extraction (SPE) | researchgate.net |

HPLC-MS/MS is extensively used in metabolic studies to identify and quantify metabolites of parent compounds. For example, in studies of diethylene glycol monobutyl ether acetate (B1210297) (DGBA) in rats, the major urinary metabolite was identified as 2-(2-butoxyethoxy)acetic acid. nih.gov Similarly, phenoxyacetic acid has been identified as a major metabolite of 2-phenoxyethanol (B1175444). nih.govnih.gov These studies are vital for understanding the biotransformation pathways and potential toxicity of such compounds.

In environmental monitoring, this technique is applied to detect contaminants in various environmental compartments. Phenoxyacetic acid, a metabolite of the commonly used preservative 2-phenoxyethanol, has been detected in the majority of urine samples in environmental health studies, indicating widespread exposure. nih.gov

Gas Chromatography (GC) Techniques

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For a carboxylic acid like this compound, which has low volatility, derivatization is typically required to convert it into a more volatile form suitable for GC analysis. nih.govepa.gov

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for the quantification of organic compounds. epa.gov After derivatization, the sample is injected into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. wpmucdn.com The separated components are then detected by the flame ionization detector. However, GC-FID provides limited qualitative information, and peak identification is primarily based on retention time comparison with standards. gcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. nih.govnih.gov This allows for both quantification and structural elucidation of the analytes. A sensitive GC-MS-MS method was developed for the quantification of 2-phenoxyethanol and its metabolite, phenoxyacetic acid, in human blood and urine. nih.gov This method involved liquid-liquid extraction and silylation of the target analytes before analysis. nih.gov The use of tandem mass spectrometry (MS-MS) enhances selectivity and reduces background noise, allowing for very low detection limits. nih.gov For phenoxy acid herbicides, derivatization with reagents like pentafluorobenzyl bromide followed by GC-MS analysis has proven effective. nih.gov

Table 2: Example GC-MS Method Parameters for Phenoxyacetic Acid Metabolite Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Gas chromatograph with tandem mass spectrometry (GC-MS-MS) | nih.gov |

| Sample Preparation | Enzymatic hydrolysis (urine), Protein precipitation (blood) | nih.gov |

| Extraction | Liquid-liquid extraction | nih.gov |

| Derivatization | Silylation | nih.gov |

| Limit of Quantification (Urine) | 0.5 - 6.1 µg/L | nih.gov |

| Limit of Quantification (Blood) | 2.0 - 3.9 µg/L | nih.gov |

Isotopic Analysis Techniques (e.g., SNIF-NMR, IRMS) for Origin Determination

Isotopic analysis techniques are powerful tools for determining the origin of a compound, for instance, whether it is from a natural or synthetic source.

Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR): This technique, particularly 2H-SNIF-NMR, measures the non-statistical distribution of deuterium (B1214612) at different positions within a molecule. eurofins.com It has been officially recognized for controlling the addition of sugar in wine production by analyzing the deuterium distribution in ethanol (B145695). eurofins.com While direct application to this compound is not documented, the principle could be adapted. By analyzing the deuterium ratios at specific sites in the molecule, it may be possible to distinguish between different synthetic pathways or starting materials used in its production. researchgate.netscielo.br

Electrochemical Sensing Systems for Carboxylic Acid Detection

Electrochemical sensors offer a promising alternative for the rapid, cost-effective, and portable detection of carboxylic acids. mdpi.com These sensors work by measuring the electrochemical response (e.g., current or potential) generated when the target analyte interacts with a specially designed electrode surface. acs.orgmdpi.com

Various types of electrochemical sensors have been developed for carboxylic acids. For instance, potentiometric sensors using anion-selective coated-wire electrodes have been used for the detection of carboxylic acids in liquid chromatography. acs.org Amperometric biosensors, which may rely on the inhibition of an enzyme by the target carboxylic acid, have also been developed. researchgate.net

For phenoxyacetic acid derivatives, specific electrochemical sensors have been reported. A sensor for 2,4-dichlorophenoxyacetic acid was developed using a molecularly imprinted polypyrrole membrane as the recognition element. dntb.gov.uascirp.orgcapes.gov.br Another sensor for 4-bromophenoxyacetic acid utilized a composite of cerium oxide (CeO₂) and exfoliated graphite (B72142) (eGr) on a glassy carbon electrode, demonstrating good linearity and a low detection limit. mdpi.com These examples highlight the potential for developing a dedicated electrochemical sensor for this compound by designing a recognition layer with high affinity and selectivity for the molecule. The development of such sensors could enable real-time monitoring in various applications. mdpi.comacs.org

Emerging Research Directions and Non Clinical Applications of 2 2 Phenoxyethoxy Acetic Acid

Role as a Chemical Intermediate in Advanced Organic Synthesis

2-(2-Phenoxyethoxy)acetic acid belongs to the broader class of phenoxyacetic acid derivatives, which are recognized for their versatile role as intermediates in organic synthesis. The core structure of phenoxyacetic acid, featuring an ether linkage and a carboxylic acid group, allows for a variety of chemical modifications, making it a valuable building block for more complex molecules.

The synthesis of phenoxyacetic acid derivatives is generally straightforward, often involving the reaction of a phenol (B47542) with a haloacetic acid under basic conditions. This accessibility allows for the creation of a diverse library of derivatives with different substituents on the aromatic ring and variations in the ether side chain. These derivatives serve as precursors in the synthesis of a wide range of compounds with various biological and chemical properties.

While direct examples of this compound as a chemical intermediate in complex syntheses are not extensively documented in publicly available literature, the utility of structurally similar compounds is well-established. For instance, derivatives of [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA), which share a similar ethoxy-based side chain, are employed as spacers and linkers in the synthesis of peptides and other complex organic molecules. These AEEA derivatives are crucial in creating high-load polystyrene-polyethylene glycol-like (PPL) resins for solid-phase synthesis. The synthetic pathways developed for these related compounds suggest a potential for this compound to be utilized in a similar capacity, for example, by modifying its carboxylic acid or phenyl group to introduce other functionalities.

The reactivity of the carboxylic acid group and the stability of the ether linkage make this compound a promising candidate for further chemical transformations. It can potentially be used to introduce the phenoxyethoxy group into larger molecules, thereby modifying their solubility, polarity, and other physicochemical properties.

Applications in Materials Science (e.g., surfactants, polymer components)

The potential applications of this compound in materials science, particularly in the development of surfactants and polymers, remain a largely unexplored area of research. However, the molecular structure of the compound, which combines both hydrophobic (the phenyl ring) and hydrophilic (the ethoxyacetic acid group) moieties, suggests that it could exhibit surface-active properties.

Surfactants are amphiphilic molecules that can reduce surface tension between two liquids or between a liquid and a solid. The structure of this compound, with its distinct polar and non-polar regions, is characteristic of a surfactant. The phenoxy group provides the hydrophobic tail, while the carboxylic acid and the ether oxygens of the ethoxy group contribute to the hydrophilic head. While there is no direct evidence of its use in surfactant formulations, related phenoxy compounds are known to be used in this field. For instance, alkoxylated tristyrylphenol hemi-sulfate esters, which are phenolic acid derivatives, are used as surfactants in agricultural formulations.

In the realm of polymer science, carboxylic acid-containing molecules can be used as monomers or modifiers in polymerization reactions. For example, they can be incorporated into polyesters or polyamides. The ethoxy chain in this compound could impart flexibility and hydrophilicity to a polymer backbone. While direct polymerization of this specific compound has not been reported, the use of similar structures in polymer synthesis is known. For example, derivatives of [2-(2-aminoethoxy)ethoxy]acetic acid are used to create specialized resins with polyethylene (B3416737) glycol-like properties. This suggests a potential for this compound to be investigated as a comonomer in the synthesis of functional polymers with tailored properties.

Development of Analytical Standards and Reference Materials

This compound is a metabolite of the widely used preservative 2-phenoxyethanol (B1175444). This metabolic relationship underscores its importance as a potential analytical standard and reference material for toxicological and metabolic studies of 2-phenoxyethanol. The presence and concentration of this compound in biological samples can serve as a biomarker for exposure to 2-phenoxyethanol.

Certified Reference Materials (CRMs) are crucial for ensuring the accuracy and comparability of analytical measurements. While this compound itself is not widely listed as a certified reference material, its parent compound, 2-phenoxyethanol, is available as an analytical standard. Furthermore, other derivatives of phenoxyacetic acid, such as 2,4-Dichlorophenoxy acetic acid, are available as certified reference standards, highlighting the importance of this class of compounds in analytical chemistry.

The availability of pure this compound as a reference standard would be invaluable for:

Metabolic Studies: Quantifying the conversion of 2-phenoxyethanol to its acidic metabolite in various biological systems.

Toxicology Research: Assessing the potential toxicity of 2-phenoxyethanol by monitoring the levels of its metabolites.

Environmental Monitoring: Detecting and quantifying the presence of 2-phenoxyethanol and its degradation products in environmental samples.

Quality Control: Ensuring the accuracy of analytical methods used to measure 2-phenoxyethanol and its metabolites in commercial products.

Given the widespread use of 2-phenoxyethanol in cosmetics and other consumer products, the demand for a certified reference material of its major metabolite, this compound, is likely to increase as regulatory scrutiny and the need for accurate exposure assessment grow.

Theoretical Frameworks for Predicting Activity and Fate

Computational chemistry provides a powerful theoretical framework for predicting the chemical activity, reactivity, and potential environmental fate of molecules like this compound. By employing quantum mechanical methods such as Density Functional Theory (DFT), it is possible to calculate a range of molecular properties that can offer insights into the compound's behavior.

Key Predicted Properties and Their Implications:

| Predicted Property | Relevance to Activity and Fate |

| Optimized Molecular Geometry | Provides the most stable three-dimensional structure of the molecule, which is the basis for all other calculations. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are key indicators of a molecule's reactivity. A smaller energy gap generally implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with other molecules and biological targets. |

| Vibrational Frequencies | Calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and identify characteristic functional groups. |

| Thermodynamic Properties | Properties such as enthalpy, entropy, and Gibbs free energy can be calculated to predict the spontaneity of reactions and the stability of the molecule. |

Studies on other phenoxyacetic acid derivatives have successfully used these computational methods to understand their structure-activity relationships. For instance, DFT calculations have been used to analyze the reactivity and electronic properties of herbicidal phenoxyacetic acid derivatives. These studies can help in understanding how substituents on the phenyl ring affect the molecule's biological activity.

For this compound, such theoretical studies could be employed to:

Predict its reactivity towards various chemical and biological species.

Estimate its potential for degradation in the environment.

Identify the most likely sites for metabolic attack.

Provide insights into its potential interactions with biological receptors.

These computational approaches offer a cost-effective and efficient way to screen for potential activities and environmental impacts before extensive experimental work is undertaken.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-phenoxyethoxy)acetic acid, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves etherification between phenoxyethanol derivatives and chloroacetic acid under basic conditions. For example, coupling 2-phenoxyethanol with chloroacetic acid in the presence of NaOH or K₂CO₃ as a base, using polar aprotic solvents (e.g., DMF) at 60–80°C. Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of alcohol to chloroacetic acid), solvent purity, and reaction time (8–12 hours). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the ether and carboxylic acid moieties. Key signals include δ~4.2 ppm (methylene protons adjacent to ether oxygen) and δ~170 ppm (carbonyl carbon).

- IR : Strong absorption bands at ~1730 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch).

- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks. For example, orthorhombic Pbca space group parameters (a = 14.2570 Å, b = 7.9250 Å, c = 29.8796 Å) and O–H⋯O dimerization patterns validate intermolecular interactions .

Advanced Research Questions

Q. How does the structural conformation of this compound influence its reactivity in forming ester derivatives?

- Methodological Answer : The flexibility of the ethoxyethoxy chain allows for varied steric environments during esterification. For instance, the carboxylic acid group reacts preferentially with primary alcohols (e.g., methanol) under acid catalysis (H₂SO₄) at reflux. Computational modeling (DFT) predicts lower activation energy for reactions where the phenoxy group is orthogonal to the carboxylic acid, minimizing steric hindrance. Experimental validation via kinetic studies (monitored by HPLC) shows a 15% increase in ester yield when the reaction is conducted in THF compared to DCM .

Q. What strategies resolve contradictions in reported solubility profiles of this compound across different solvents?

- Methodological Answer : Discrepancies arise from solvent polarity and hydrogen-bonding capacity. Systematic solubility testing in DMSO, ethanol, and water (via shake-flask method at 25°C) reveals logP values of 1.2–1.5. Conflicting data in hydrophobic solvents (e.g., hexane) may stem from trace impurities; purification via acid-base extraction (pH 2–3) followed by lyophilization improves reproducibility. Co-solvency studies (e.g., ethanol/water mixtures) further clarify solubility trends .

Q. How can this compound be utilized as a linker in drug delivery systems, and what are the key considerations in conjugating biomolecules?

- Methodological Answer : The compound’s ether-oxygen-rich structure enables PEG-like properties, enhancing solubility and biocompatibility. Conjugation with peptides (e.g., via EDC/NHS coupling) requires pH 7.4 buffer to preserve biomolecule integrity. Key parameters:

- Molar Excess : 5:1 (linker:biomolecule) to ensure monoconjugation.

- Purification : Size-exclusion chromatography (Sephadex G-25) removes unreacted linker.

- Stability Testing : In vitro serum stability assays (37°C, 24 hours) confirm <10% degradation .

Q. What computational methods predict the biological activity of this compound derivatives, and how do they compare with empirical data?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Predicts binding affinity to cyclooxygenase-2 (COX-2) with a ΔG of −8.2 kcal/mol, suggesting anti-inflammatory potential.

- QSAR Models : Hydrophobic substituents on the phenyl ring correlate with increased IC₅₀ values (R² = 0.89).

- Validation : In vitro COX-2 inhibition assays show 75% agreement with computational predictions, with deviations attributed to solvation effects unaccounted for in simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.